molecular formula C16H18N2O4 B2462146 5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate CAS No. 501104-83-2

5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate

Cat. No.: B2462146
CAS No.: 501104-83-2
M. Wt: 302.33
InChI Key: WXMMRUBDXGQDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its specific chemical characteristics.

Mechanism of Action

Target of Action

Naphthalene-1,5-diyl bis(dimethylcarbamate), also known as 5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate, is a compound that has been studied for its potential applications in the field of polymer solar cells . The primary targets of this compound are the polymer acceptors used in these solar cells . These acceptors are crucial for the performance of the solar cells, as they are responsible for the absorption of light and the subsequent generation of electrical energy .

Mode of Action

This compound interacts with its targets by enhancing their electron affinity and electron mobility . This is achieved through the compound’s strong electron affinity and high electron mobility, which are properties that have made it a subject of interest for use in polymer solar cells . The interaction of the compound with its targets results in an improvement in the fill factor and power conversion efficiency of the solar cells .

Biochemical Pathways

It is known that the compound’s interaction with its targets can facilitate charge separation and transportation , which are crucial processes in the functioning of polymer solar cells .

Result of Action

The action of this compound results in an enhancement of the performance of polymer solar cells . Specifically, it improves the fill factor and power conversion efficiency of these cells . This is achieved through the compound’s interaction with the polymer acceptors in the cells, which facilitates charge separation and transportation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the performance of polymer solar cells can be affected by temperature, light intensity, and the presence of other materials . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate typically involves the reaction of naphthalen-1-ol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the dimethylcarbamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of naphthalen-1-ylamine derivatives.

    Substitution: Formation of substituted naphthalen-1-yl carbamates.

Scientific Research Applications

5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate is used in various fields of scientific research:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Naphthalen-1-yl)benzo[b]pyrrolo[1,2-d][1,4]oxazepin-7-yl dimethylcarbamate
  • Dimethyl-carbamic acid 5-naphthalen-1-yl-6-oxa-10b-aza-benzo[e]azulen-4-yl ester

Uniqueness

5-[(dimethylcarbamoyl)oxy]naphthalen-1-yl N,N-dimethylcarbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

[5-(dimethylcarbamoyloxy)naphthalen-1-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-17(2)15(19)21-13-9-5-8-12-11(13)7-6-10-14(12)22-16(20)18(3)4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMMRUBDXGQDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC=CC2=C1C=CC=C2OC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.